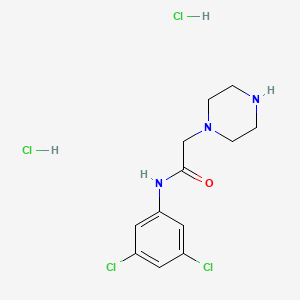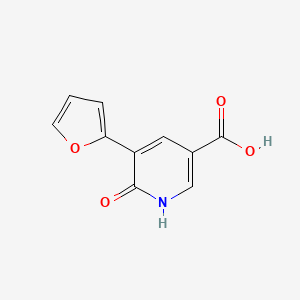
5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
The compound “5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is a complex organic molecule that contains a furan ring and a pyridine ring . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyridine is a basic heterocyclic organic compound, structurally related to benzene and composed of a six-membered ring with five carbon atoms and a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For example, furan derivatives have been synthesized from furfural, furan, di(furan-2-yl)ethanedione, or 2-(furan-2-yl)-2-oxoacetic acid . Pyridine derivatives have been synthesized through multistep chemical routes .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, ultraviolet–visible spectroscopy (UV–Vis), and nuclear magnetic resonance (NMR) .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray diffraction (XRD) .
Scientific Research Applications
Antibacterial Agents
Furan derivatives, including 5-(furan-2-yl)-6-oxo-1H-pyridine-3-carboxylic acid, have been extensively studied for their antibacterial properties. These compounds have shown efficacy against both gram-positive and gram-negative bacteria . The incorporation of the furan nucleus into antibacterial agents is a key strategy in medicinal chemistry due to its therapeutic potential. The development of new furan-based antibacterial compounds could be crucial in addressing the global challenge of microbial resistance.
Fungicides and Pesticides
The furan nucleus is also present in compounds that serve as fungicides and pesticides . The structural versatility of furan derivatives allows for the synthesis of various compounds with potential applications in agriculture. These compounds can help protect crops from fungal infections and pest infestations, contributing to increased agricultural productivity.
Chemotherapeutic Agents
Some furan derivatives exhibit a range of pharmacological activities, including antihypertensive, anti-inflammatory, and analgesic properties . This makes them valuable as chemotherapeutic agents. The diverse biological activities of these compounds can be harnessed to develop new medications for various health conditions.
Synthesis of Heterocyclic Compounds
Furan derivatives are key intermediates in the synthesis of heterocyclic compounds, such as oxadiazoles and triazoles . These heterocycles are important in the pharmaceutical industry for creating drugs with specific therapeutic effects. The ability to synthesize these compounds from furan derivatives expands the repertoire of available medications.
Biobased Materials
The shift from petrochemicals to biobased materials has increased the importance of furan derivatives . These compounds can be synthesized from biomass, offering a sustainable alternative to traditional chemical reactants. Furan derivatives can be used to create a wide range of materials, including plastics, fuels, and other valuable chemicals.
Enzyme-Catalyzed Reactions
Furan derivatives are substrates in enzyme-catalyzed reactions, leading to the production of valuable chemicals . For example, the oxidation of 5-hydroxymethylfurfural by specific enzymes can result in the formation of furan-2,5-dicarboxylic acid, a precursor for biopolymer production. This application highlights the role of furan derivatives in green chemistry and sustainable manufacturing processes.
Organic Synthesis
The compound can be used as a starting material or intermediate in organic synthesis . Its reactivity allows for the creation of a variety of organic molecules, which can have applications ranging from material science to drug development.
Mechanism of Action
Target of Action
Furan derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . These activities suggest that the compound may interact with multiple targets within the cell.
Mode of Action
Furan derivatives are known to interact with various cellular targets, leading to changes in cellular processes . The compound’s interaction with its targets could lead to alterations in cellular signaling pathways, gene expression, or enzymatic activity, resulting in its observed biological effects.
Biochemical Pathways
Given the broad biological activities of furan derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in inflammation, viral replication, or cell proliferation, among others.
Pharmacokinetics
The bioavailability of a compound is influenced by its adme properties, which determine how much of the compound reaches its site of action within the body .
Result of Action
Based on the known biological activities of furan derivatives, this compound may have effects such as inhibiting the proliferation of certain cell types , modulating inflammatory responses, or interfering with viral replication .
properties
IUPAC Name |
5-(furan-2-yl)-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9-7(8-2-1-3-15-8)4-6(5-11-9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPZFHAUWGTAAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CNC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686892 | |
| Record name | 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261924-61-1 | |
| Record name | 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




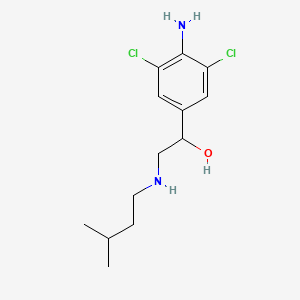
![1-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-3-[(naphthalen-1-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1456043.png)


![6-[(4-Methylphenyl)sulfonyl]-2-thia-6-azaspiro[3.3]heptane](/img/structure/B1456049.png)
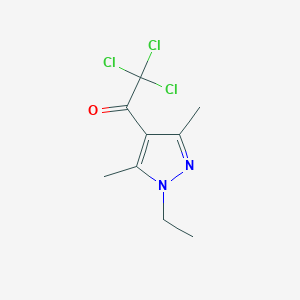

![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-3-piperidinamine](/img/structure/B1456055.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1456057.png)
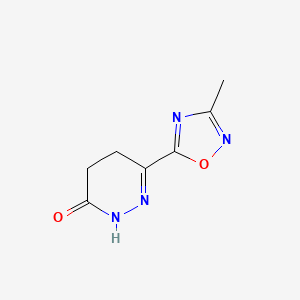
![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B1456060.png)
